5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce functionalized groups into the furan carboxamide framework. For example, a study on the synthesis of N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling demonstrates the versatility of this method in attaching various aryl groups to the furan carboxamide nucleus, yielding compounds with moderate to good yields and showcasing potential anti-bacterial activities (Siddiqa et al., 2022).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic characterization and crystal structure determination, provides insights into the geometric and electronic properties of these compounds. Research on similar compounds has employed techniques like X-ray diffraction to elucidate their crystal structures, offering a detailed view of their molecular conformations (Anuradha et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of furan carboxamides involves various transformations, including nucleophilic substitutions and cyclization reactions. For instance, the cyclization of bromoacrylamides with isocyanides to give substituted 2,5-diimino-furans showcases the potential for constructing complex heterocyclic structures from simpler furan derivatives (Jiang et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Studies like the one on 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provide valuable data on their crystalline forms and solubility characteristics (Anuradha et al., 2014).
Scientific Research Applications
Synthetic Methodologies and Heterocyclic Compound Synthesis Research has been focused on developing synthetic methodologies for creating heterocyclic compounds using related structures. For instance, palladium-catalyzed direct heteroarylations using esters as blocking groups have been explored for synthesizing biheteroaryls with high yields. These methodologies prevent the formation of dimers or oligomers, thus allowing for the creation of diarylated furan derivatives, which are significant in pharmaceutical and material science research Fu et al., 2012.
Antimicrobial and Anticancer Applications Compounds structurally related to "5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide" have shown promising antimicrobial and anticancer activities. Novel pyrazolopyrimidines derivatives, for instance, were synthesized and evaluated for their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, indicating potential as anticancer and anti-inflammatory agents Rahmouni et al., 2016.
Neuroinflammation Imaging The compound has been adapted into PET imaging agents targeting CSF1R, a microglia-specific marker, for noninvasive imaging of neuroinflammation. This approach is crucial for understanding neuroinflammatory contributions to neuropsychiatric disorders and evaluating therapeutic interventions targeting microglial activity Horti et al., 2019.
Organocatalysis in Heterocyclic Synthesis L-(+)-tartaric acid has been utilized as an organocatalyst in reactions involving similar compounds to afford heterocyclic stable derivatives. This showcases the role of organocatalysis in enhancing reaction selectivity and efficiency, which is significant in the synthesis of complex heterocyclic structures Shahvirdi et al., 2020.
Influenza A Virus Inhibition Furan-carboxamide derivatives, related to the chemical , have been identified as potent inhibitors of the influenza A H5N1 virus. This discovery opens pathways for developing novel antiviral agents against lethal strains of influenza and highlights the potential of furan derivatives in antiviral research Yongshi et al., 2017.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-8-6-12(18(2)3)17-11(16-8)7-15-13(19)9-4-5-10(14)20-9/h4-6H,7H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETVKKRIYXNVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide |
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